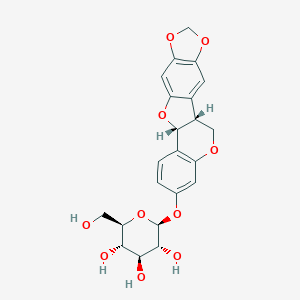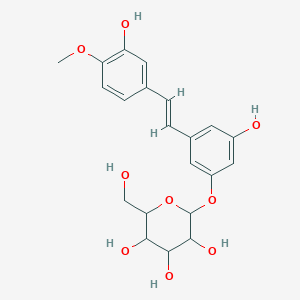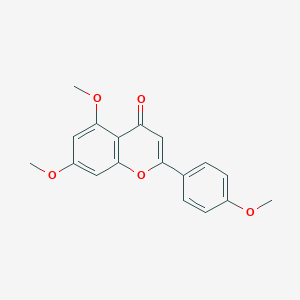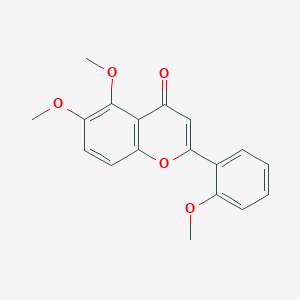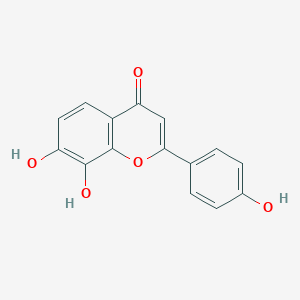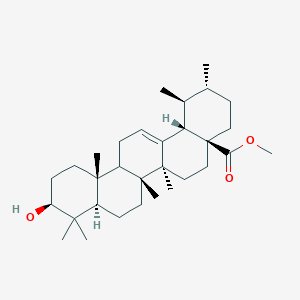
甲基熊果酸
描述
Methyl Ursolate is a natural compound that can be isolated from various plants . It is a derivative of Ursolic Acid (UA), a pentacyclic triterpene acid found in apple peels . It has a molecular formula of C31H50O3 .
Synthesis Analysis
The synthesis of Methyl Ursolate involves the treatment of the crude EtOH-AcOEt extract of commercial apple peels with diazomethane . The compound is then purified by column chromatography .Molecular Structure Analysis
Methyl Ursolate has a molecular formula of C31H50O3, an average mass of 470.727 Da, and a monoisotopic mass of 470.376007 Da . It has 10 defined stereocenters .Chemical Reactions Analysis
The anti-inflammatory effects of Methyl Ursolate have been analyzed in various experimental models, including zymosan-induced paw edema, pleurisy, and arthritis . Both Methyl Ursolate and Ursolic Acid have shown significant inhibitory effects on these inflammatory responses .Physical And Chemical Properties Analysis
Methyl Ursolate has a density of 1.1±0.1 g/cm3, a boiling point of 529.2±50.0 °C at 760 mmHg, and a flash point of 192.2±22.9 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .科学研究应用
Methyl Ursolate in Scientific Research: Methyl ursolate, also known as Ursolic acid methyl ester, is a compound that has garnered significant interest in scientific research due to its diverse biological activities. Below are detailed sections focusing on unique applications of this compound:
Anti-Inflammatory Applications
Methyl ursolate has demonstrated potential in reducing inflammation. Studies have shown its effectiveness in models of paw edema, pleurisy, and arthritis, suggesting potential use in conditions like rheumatoid arthritis .
Antioxidant Activity
In neurological models like Caenorhabditis elegans, methyl ursolate has shown antioxidant activity by upregulating the expression of genes associated with stress response and longevity .
Antimicrobial Activity
Derivatives of methyl ursolate have been synthesized and tested for their antimicrobial properties. These studies indicate potential antitumor, antiviral, and antibacterial activities .
Hepato-Protective Effects
Ursolic acid and its derivatives, including methyl ursolate, have been identified to possess hepato-protective properties, safeguarding liver health .
Anticancer Potential
Methyl ursolate derivatives have been investigated for their anticancer activities. They show promise in inhibiting NF-κB in lung adenocarcinoma cell lines and inducing oxidative stress in cancer cells .
Metabolic Disease Management
Research suggests that methyl ursolate may have beneficial effects on metabolic diseases. It has been shown to impact blood glucose concentrations positively and aid in the healing of diabetic complications .
未来方向
The potential future directions for Methyl Ursolate include its use in the treatment of various non-communicable diseases such as cancer, diabetes, and chronic respiratory and cardiovascular diseases . Its anti-inflammatory effects suggest potential use in the treatment of conditions like rheumatoid arthritis .
作用机制
Target of Action
Methyl Ursolate (MU), also known as Ursolic Acid Methyl Ester, is a derivative of Ursolic Acid (UA), a pentacyclic triterpene acid . The primary targets of MU are similar to those of UA, which include various cellular transcription factors, growth factor receptors, cytokines, and other molecular targets that regulate cell proliferation, metastasis, apoptosis, angiogenesis, and autophagy .
Mode of Action
MU interacts with its targets to induce significant biological effects. For instance, it has been found to reduce paw edema, inhibit protein extravasation into the thoracic cavity, and decrease leukocyte influx into the synovial cavity . Additionally, MU has been shown to decrease the levels of mediators related to synovial inflammation, such as KC/CXCL-1, TNF-α, and IL-1β .
Biochemical Pathways
MU affects several biochemical pathways. It has been reported to inhibit cell migration, vascular permeability, and the expression of pro-inflammatory cytokines . In terms of anticancer properties, studies have demonstrated that MU can modulate the cellular transcription factor, growth factor receptors, cytokines inflammatory, and many other molecular targets which regulate the cell proliferation, metastasis, apoptosis, angiogenesis, and autophagy of cancer cell lines through different mechanisms and signaling pathways .
Pharmacokinetics
To overcome this issue, MU was developed as a derivative of UA with improved solubility . This suggests that MU may have better absorption, distribution, metabolism, and excretion (ADME) properties than UA, potentially leading to improved bioavailability.
Result of Action
The result of MU’s action is a reduction in inflammation and potential anticancer effects. In animal models, treatment with MU reduced paw edema, inhibited protein extravasation, and decreased leukocyte influx . It also decreased the levels of mediators related to synovial inflammation . In terms of anticancer effects, MU has been shown to block cell progression by inducing apoptosis and cell-cycle arrest .
Action Environment
The action of MU can be influenced by various environmental factors. For instance, the source of UA, from which MU is derived, can affect its action. UA is found in various plants, and the vegetal matrix can produce highly viscous and poorly soluble extracts that hamper the isolation of this compound . To overcome this, the crude extract of commercial apple peels was treated with diazomethane to produce MU . This suggests that the method of extraction and the source of UA can influence the action, efficacy, and stability of MU.
属性
IUPAC Name |
methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,28+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSMEKEDOHEQI-QHQGJMPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348374 | |
| Record name | Methyl ursolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32208-45-0, 915-32-2 | |
| Record name | Methyl ursolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32208-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl ursolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3β-hydroxyurs-12-en-28-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






